molecular formula C17H16N2O3S3 B2576661 N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034401-71-1

N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2576661
CAS RN: 2034401-71-1
M. Wt: 392.51
InChI Key: XSJDPCVCMFEPCM-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H16N2O3S3 and its molecular weight is 392.51. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Synthetic Applications

Copper-Catalyzed Coupling Reactions : The use of thiophene derivatives, such as N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, in copper-catalyzed coupling reactions demonstrates their utility in forming complex molecules. These reactions are crucial for synthesizing various aromatic and aliphatic primary amides, highlighting the compound's role in facilitating diverse chemical syntheses (Subhadip De, Junli Yin, D. Ma, 2017).

Corrosion Inhibition

Inhibitory Action on Mild Steel Corrosion : Thiophene derivatives have been studied for their potential as corrosion inhibitors. For instance, their effectiveness in preventing corrosion on mild steel surfaces in acidic environments underscores their importance in industrial applications, ensuring the longevity and integrity of metal structures (D. Daoud, T. Douadi, S. Issaadi, S. Chafaa, 2014).

Anticancer Potential

Anti-Inflammatory and Anticancer Activities : Thiophene derivatives have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their structural modifications can lead to significant biological activities, offering a promising avenue for developing new therapeutic agents (Ş. Küçükgüzel, I. Coskun, S. Aydin, et al., 2013).

Electrochromic Properties

Electrochemical and Electrochromic Properties : The introduction of different acceptor groups into thiophene derivatives can significantly affect their electrochemical and electrochromic properties. These properties are crucial for applications in smart windows, displays, and other electrochromic devices, demonstrating the versatility of thiophene-based compounds in materials science (Bin Hu, X. Lv, Jingwei Sun, et al., 2013).

Anticonvulsant Activity

Anticonvulsant Properties : Thiophene derivatives have been investigated for their anticonvulsant activities, indicating their potential use in treating epilepsy and other seizure disorders. Their ability to modulate neuronal excitability suggests a promising research direction for novel anticonvulsant drugs (Ravi Kulandasamy, A. V. Adhikari, J. Stables, 2009).

properties

IUPAC Name

N'-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S3/c20-15(18-9-13-3-1-6-24-13)16(21)19-11-17(22,12-5-8-23-10-12)14-4-2-7-25-14/h1-8,10,22H,9,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJDPCVCMFEPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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